eicosa-5Z,8Z,14Z-trienoic acid

Description

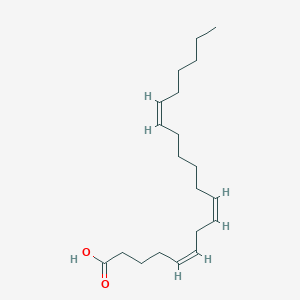

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,14Z)-icosa-5,8,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22)/b7-6-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHLWKPZCXLYSL-IJJPYCETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCC/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017278 | |

| Record name | (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90105-02-5 | |

| Record name | (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways Involving Eicosa 5z,8z,14z Trienoic Acid Derivatives

Cytochrome P450 Epoxygenation of Arachidonic Acid

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a key precursor for a variety of signaling molecules. One of the primary metabolic pathways for arachidonic acid involves the cytochrome P450 (CYP) epoxygenase enzymes. These enzymes catalyze the insertion of an oxygen atom across one of the double bonds of arachidonic acid to form regioisomeric epoxyeicosatrienoic acids (EETs). This process is a crucial branch of the arachidonic acid cascade, leading to the formation of lipid mediators with diverse physiological roles.

The epoxygenation of arachidonic acid by CYP enzymes occurs at each of the four double bonds, resulting in the formation of four corresponding EET regioisomers. These reactions are highly specific, with different CYP isoforms exhibiting distinct preferences for the position of epoxidation. The resulting EETs are signaling molecules involved in the regulation of vascular tone, inflammation, and ion transport.

The four primary regioisomeric EETs formed from the epoxygenation of arachidonic acid are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Each of these isomers can exist as two enantiomers (R/S), and the stereoselectivity of their formation is also dependent on the specific CYP enzyme involved.

The formation of 5,6-EET occurs through the epoxidation of the double bond at the 5th carbon of arachidonic acid. This reaction is catalyzed by specific CYP epoxygenases. The biosynthesis of 5,6-EET is a key step in the production of signaling molecules that have been shown to play a role in various physiological processes.

8,9-EET is synthesized via the epoxidation of the double bond at the 8th carbon of arachidonic acid. This process is carried out by CYP enzymes, and the resulting 8,9-EET is a potent vasodilator and has anti-inflammatory properties. The specific CYP isoforms involved in its formation contribute to the tissue-specific production of this lipid mediator.

The epoxidation of the double bond at the 11th carbon of arachidonic acid leads to the formation of 11,12-EET. This reaction is a significant pathway in the metabolism of arachidonic acid in various tissues, including the endothelium and kidneys. 11,12-EET is recognized for its role in regulating blood pressure and vascular permeability.

14,15-EET is produced through the epoxidation of the terminal double bond at the 14th carbon of arachidonic acid. This is often the most abundant EET regioisomer formed in many tissues. 14,15-EET has been extensively studied for its vasodilatory, anti-inflammatory, and pro-angiogenic effects.

The biosynthesis of EETs is highly dependent on the specific Cytochrome P450 (CYP) isoforms present in a given tissue. Different CYP subfamilies exhibit distinct regioselectivity and stereoselectivity in the epoxidation of arachidonic acid.

| CYP Subfamily | Primary EETs Produced |

| CYP1A | Primarily metabolizes arachidonic acid to 11,12-EET and 14,15-EET. |

| CYP2B | Shows a preference for producing 14,15-EET and 11,12-EET. |

| CYP2C | Human CYP2C8 and CYP2C9 are major contributors to EET biosynthesis, with a strong preference for producing 11,12-EET and 14,15-EET. |

| CYP2E | Can produce EETs, though often with lower activity compared to other subfamilies. |

| CYP2J | CYP2J2 is a prominent human epoxygenase, primarily forming 11,12-EET and 14,15-EET, and to a lesser extent 8,9-EET and 5,6-EET. |

This enzymatic specificity allows for the differential regulation of EET production in various tissues and under different physiological and pathological conditions. For instance, the expression of these CYP enzymes can be induced or inhibited by various factors, thereby modulating the local concentrations of specific EET regioisomers and influencing cellular signaling.

Formation of Regioisomeric Epoxyeicosatrienoic Acids (EETs)

Lipoxygenase Pathways and Hepoxilin Formation

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxy derivatives. These intermediates can then be further metabolized to a range of signaling molecules, including hepoxilins.

12(S)-Lipoxygenase Pathway in Arachidonic Acid Metabolism

The 12(S)-lipoxygenase (12S-LOX) pathway plays a crucial role in the metabolism of arachidonic acid. nih.govencyclopedia.pub This enzyme catalyzes the insertion of oxygen into arachidonic acid to produce 12(S)-hydroperoxyeicosatetraenoic acid (12S-HpETE). nih.gov This intermediate is a branching point in the pathway. It can either be reduced to its corresponding hydroxyl derivative, 12(S)-hydroxyeicosatetraenoic acid (12S-HETE), or it can be converted into hepoxilins. nih.gov

Some 12S-lipoxygenases have been shown to possess an intrinsic hepoxilin A3 synthase activity, directly converting 12S-HpETE to hepoxilin A3 (HxA3). nih.gov This dual functionality has been observed in leukocyte-type 12S-LOX. nih.gov The formation of hepoxilins is a key step, as these molecules are known to participate in various biological processes, including inflammation and insulin (B600854) secretion. nih.govcaymanchem.com

Mammalian Epidermal Lipoxygenase Type 3 (eLOX3) as a Hydroperoxide Isomerase

Mammalian epidermal lipoxygenase type 3 (eLOX3), also known as ALOXE3, is an atypical lipoxygenase. uniprot.orgreactome.org While it has reduced lipoxygenase activity, it exhibits significant hydroperoxide isomerase activity. uniprot.orgreactome.org This enzymatic function is critical for the conversion of hydroperoxy fatty acids into epoxyalcohol products like hepoxilins. uniprot.orgreactome.org

A key reaction catalyzed by eLOX3 is the isomerization of 12R-hydroperoxyeicosatetraenoic acid (12R-HpETE), a product of 12R-lipoxygenase (12R-LOX) activity on arachidonic acid. encyclopedia.pubnih.gov eLOX3 converts 12R-HpETE into a specific stereoisomer of hepoxilin A3, namely 8R-hydroxy-11R,12R-epoxyeicosa-5Z,9E,14Z-trienoic acid. wikipedia.orgmedchemexpress.cn This conversion is a crucial step in certain biological processes, particularly in the formation of the skin's permeability barrier. nih.gov The enzyme shows a higher activity towards hydroperoxides with an R configuration. uniprot.org

Precursor Relationships within Fatty Acid Metabolic Networks

The biosynthesis of eicosa-5Z,8Z,14Z-trienoic acid derivatives is deeply embedded within the broader network of fatty acid metabolism. The availability of precursor molecules is a critical determinant of the types and quantities of eicosanoids produced.

Derivation from Arachidonic Acid as a Primary Substrate

Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid, is a fundamental precursor for a vast array of eicosanoids, including the derivatives of this compound. lmdb.ca Liberated from cell membrane phospholipids (B1166683) by phospholipase A2, arachidonic acid becomes available as a substrate for various enzymatic pathways, including the lipoxygenase pathways. caymanchem.comlmdb.ca The metabolism of arachidonic acid by 12-lipoxygenases is a direct route to the formation of hepoxilins and related compounds. nih.govnih.gov

Metabolism and Catabolism of Eicosa 5z,8z,14z Trienoic Acid Derivatives

Soluble Epoxide Hydrolase (sEH)-Mediated Degradation of Epoxyeicosatrienoic Acids (EETs)

Epoxyeicosatrienoic acids (EETs) are metabolic products of arachidonic acid formed by cytochrome P450 (CYP) epoxygenases. nih.govresearchgate.net These compounds are known to have various biological effects, including vasodilation and anti-inflammatory actions. nih.govmdpi.com The primary pathway for the termination of EET signaling is through their hydrolysis by soluble epoxide hydrolase (sEH). nih.govresearchgate.net This enzyme is a key regulator of EET bioavailability in tissues. researchgate.netmdpi.com

Soluble epoxide hydrolase catalyzes the conversion of EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs). nih.govahajournals.org This enzymatic reaction involves the addition of a water molecule to the epoxide group of the EET, resulting in the formation of a vicinal diol. nih.govnih.gov This conversion is a rapid and efficient process that significantly reduces the biological activity of the EETs. mdpi.comresearchgate.net The formation of DHETs is considered the main catabolic pathway for EETs. researchgate.netnih.gov

The sEH enzyme acts on all four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, converting them to their respective DHETs (5,6-DHET, 8,9-DHET, 11,12-DHET, and 14,15-DHET). researchgate.netreactome.org Studies have shown that the rate of hydrolysis can vary between the different regioisomers. For instance, in renal cortical fractions from spontaneously hypertensive rats, there was a clear preference for the hydrolysis of 14,15-EET over the 8,9- and 11,12-EETs. ahajournals.org

Table 1: sEH-Mediated Conversion of EET Regioisomers to DHETs

| EET Regioisomer | Corresponding DHET |

| 5,6-Epoxyeicosatrienoic acid (5,6-EET) | 5,6-Dihydroxyeicosatrienoic acid (5,6-DHET) |

| 8,9-Epoxyeicosatrienoic acid (8,9-EET) | 8,9-Dihydroxyeicosatrienoic acid (8,9-DHET) |

| 11,12-Epoxyeicosatrienoic acid (11,12-EET) | 11,12-Dihydroxyeicosatrienoic acid (11,12-DHET) |

| 14,15-Epoxyeicosatrienoic acid (14,15-EET) | 14,15-Dihydroxyeicosatrienoic acid (14,15-DHET) |

The conversion of EETs to DHETs generally leads to a significant reduction or loss of biological activity. researchgate.netmdpi.com EETs are recognized for their vasodilatory, anti-inflammatory, and pro-fibrinolytic effects. nih.gov In contrast, their corresponding DHETs are often considered to be less active or inactive metabolites. nih.govpnas.org

For example, EETs are potent vasodilators in the coronary microcirculation. ahajournals.org While some studies have shown that DHETs can also induce vasodilation, they are generally less potent than their parent EETs. nih.govahajournals.org However, the degree of inactivation can vary depending on the specific regioisomer and the biological system being studied. For instance, one study on human coronary arterioles found that 8,9-DHET and 14,15-DHET were less potent dilators than their corresponding EETs, whereas 11,12-DHET was found to be nearly as potent as 11,12-EET. nih.gov

The functional differences between EETs and DHETs underscore the critical role of sEH in regulating the biological effects of this signaling pathway. Inhibition of sEH has been explored as a therapeutic strategy to enhance the beneficial effects of endogenous EETs by preventing their degradation into less active DHETs. nih.govresearchgate.net

Table 2: Comparative Vasodilatory Potency of EETs and DHETs in Human Coronary Arterioles

| Eicosanoid | Vasodilatory Potency |

| 8,9-EET | More potent |

| 8,9-DHET | Less potent |

| 11,12-EET | Equipotent |

| 11,12-DHET | Equipotent |

| 14,15-EET | More potent |

| 14,15-DHET | Less potent |

Hepoxilin Hydrolase Activity and Regulation of Hepoxilin Turnover

Hepoxilins are another class of eicosanoids that undergo metabolic inactivation through hydrolysis. Hepoxilin A3 (HxA3) and Hepoxilin B3 (HxB3) are unstable compounds that are rapidly converted to their corresponding trihydroxy products, known as trioxilins (TrX). wikipedia.org This conversion is catalyzed by an enzyme with hepoxilin hydrolase activity. nih.gov

Recent research has provided strong evidence that soluble epoxide hydrolase is identical to the previously described liver hepoxilin hydrolase. nih.gov Studies have demonstrated that sEH can efficiently metabolize hepoxilins to trioxilins. In mouse liver cytosolic fractions, hepoxilin hydrolase activity co-eluted with sEH, indicating that sEH is the primary enzyme responsible for this metabolic conversion. nih.gov

The hydrolysis of hepoxilins to trioxilins is generally considered a deactivation step, as the trioxilin products often exhibit reduced or no biological activity compared to their hepoxilin precursors. wikipedia.orgnih.gov However, in some systems, trioxilins have been found to retain some of the activity of the parent hepoxilins. wikipedia.org The regulation of hepoxilin turnover by sEH has significant implications for physiological processes where hepoxilins play a role, such as inflammation and insulin (B600854) secretion. wikipedia.orgnih.govnih.gov

Biological Functions and Physiological Roles of Eicosa 5z,8z,14z Trienoic Acid Derivatives

Cardiovascular System Homeostasis

EETs are potent regulators of cardiovascular homeostasis, influencing vascular tone, blood pressure, and cardiac function. frontiersin.orgnih.gov Their effects are primarily mediated through their actions on the vascular endothelium and smooth muscle cells.

EETs are recognized as primary endothelium-derived hyperpolarizing factors (EDHFs), which cause vasodilation by hyperpolarizing vascular smooth muscle cells. nih.gov This process is initiated by stimuli such as shear stress or agonists like bradykinin, which activate phospholipase A2 to release arachidonic acid, the precursor for EET synthesis in the endothelium. nih.gov

The signaling mechanism involves several key steps:

Activation of Potassium Channels : In endothelial cells, EETs act in an autocrine fashion to activate calcium-activated potassium channels, specifically the small-conductance (SKCa) and intermediate-conductance (IKCa) channels. nih.gov

Endothelial Hyperpolarization : The opening of these channels leads to an efflux of potassium ions, resulting in the hyperpolarization of the endothelial cell membrane. nih.gov

Signal Transmission : This hyperpolarizing current spreads from the endothelium to the adjacent smooth muscle cells through myoendothelial gap junctions. nih.gov

Smooth Muscle Relaxation : The hyperpolarization of smooth muscle cells leads to the closure of L-type calcium channels, reducing intracellular calcium concentration and causing vasorelaxation. mdpi.com

The role of EETs as EDHFs is confirmed by studies using the antagonist 14,15-EEZE, which has been shown to inhibit the hyperpolarization and relaxation of coronary arteries in response to bradykinin. nih.gov

EETs are crucial regulators of vascular tone and, consequently, blood pressure. nih.govnih.gov They contribute to basal vascular tone and mediate vasodilation in response to various physiological stimuli. nih.gov The vasodilatory potency of EETs can be regio-isomer and organ-selective; for instance, 8,9-EET is highly potent in mice mesenteric arteries. nih.gov

EETs' influence on blood pressure is further highlighted by the actions of soluble epoxide hydrolase (sEH), an enzyme that metabolizes EETs into their less active dihydroxyeicosatrienoic acid (DHET) forms. frontiersin.orgnih.gov Inhibition of sEH increases the bioavailability of EETs, leading to vasodilation and a reduction in blood pressure. frontiersin.org This makes sEH inhibitors a promising therapeutic strategy for managing hypertension. frontiersin.orgnih.gov Studies in animal models have demonstrated that enhancing endothelial EET biosynthesis leads to lower blood pressure and protects against hypertension-induced renal damage. frontiersin.org

Vasodilatory Effects of EETs and Related Compounds

| Compound | Mechanism of Action | Effect on Vascular Tone | Reference |

|---|---|---|---|

| EETs (general) | Function as Endothelium-Derived Hyperpolarizing Factors (EDHFs); activate SKCa and IKCa channels. | Vasodilation | nih.gov |

| 8,9-EET | Potent vasorelaxant in specific vascular beds (e.g., mice mesenteric arteries). | Vasodilation | nih.gov |

| 14,15-EEZE | Selective EET antagonist. | Inhibits EET-mediated vasodilation and hyperpolarization. | nih.govnih.gov |

| sEH Inhibitors | Prevent the degradation of EETs to less active DHETs. | Enhance and prolong EET-induced vasodilation, lowering blood pressure. | frontiersin.org |

There is substantial evidence that EETs play a significant cardioprotective role, particularly in the context of ischemic injury and ischemia-reperfusion (I/R) injury. nih.govnih.gov Administration of 11,12-EET and 14,15-EET has been shown to significantly reduce infarct size in animal models of myocardial ischemia, with protective effects observed when given either before ischemia or just before reperfusion. nih.gov

The mechanisms underlying this cardioprotection are multifaceted:

KATP Channel Activation : The protective effects of EETs are mediated, at least in part, by the activation of cardiac KATP channels. nih.gov

Mitochondrial Protection : Synthetic compounds that mimic EETs, such as UA-8, have been shown to protect against I/R injury by preserving mitochondrial membrane potential and reducing cell death in cardiomyocytes. nih.gov

PI3K Signaling : The cardioprotective effects of EETs involve the activation of the Class-I phosphoinositide 3-kinase (PI3K) signaling pathway. nih.gov This was demonstrated by the attenuation of improved cardiac recovery when co-perfused with PI3K inhibitors. nih.gov

The EET mimetic properties of compounds like UA-8, which also inhibit sEH, lead to significant improvement in post-ischemic left ventricular developed pressure (LVDP) and reduced infarction. nih.gov These benefits can be blocked by the EET antagonist 14,15-EEZE, confirming the central role of this signaling pathway in cardioprotection. nih.gov

Endothelial dysfunction is a key feature in the pathophysiology of hypertension, characterized by impaired vasodilation and a shift towards a pro-inflammatory and prothrombotic state. frontiersin.orgmdpi.com An impaired EET pathway is a significant contributor to this dysfunction. nih.gov

In patients with essential hypertension, the vasodilatory response to stimuli is diminished. nih.gov Studies have shown that in healthy individuals, local heating induces vasodilation that is partly mediated by EETs, an effect that is absent in hypertensive patients. nih.gov Furthermore, plasma levels of EETs fail to increase in response to stimuli in hypertensive individuals, indicating a deficient synthesis or release. nih.gov This impaired EET signaling contributes to endothelial dysfunction alongside alterations in the nitric oxide (NO)/reactive oxygen species (ROS) balance and the endothelin-1 pathway. nih.gov The dysfunction of the endothelium in hypertension is believed to be both a cause and a consequence of high blood pressure, creating a vicious cycle that exacerbates cardiovascular disease. mdpi.com

The EET signaling pathway intersects with natriuretic peptide systems, which are crucial for regulating blood volume and pressure. Research has indicated that EET-mediated cardioprotection involves B-type natriuretic peptide (BNP). nih.gov In studies on post-ischemic recovery of heart function, improved outcomes in mice with higher EET levels were correlated with significant increases in BNP expression. nih.gov The administration of an antagonist for the natriuretic peptide receptor type-A (NPR-A) limited the improved cardiac recovery mediated by both EETs and BNP. nih.gov Furthermore, the EET antagonist 14,15-EEZE was found to reduce the expression of preproBNP mRNA, suggesting that EETs can modulate the production of this important natriuretic and cardioprotective hormone. nih.gov

Inflammatory and Immunomodulatory Processes

Beyond their cardiovascular roles, EETs possess potent anti-inflammatory and immunomodulatory properties. frontiersin.orgnih.gov They can attenuate inflammatory signaling in both endothelial and vascular smooth muscle cells. nih.gov This anti-inflammatory action is a key component of their protective effects in the vasculature, as inflammation is a critical factor in the development of conditions like atherosclerosis. nih.gov

The polyunsaturated fatty acid eicosa-5Z,8Z,14Z-trienoic acid itself can be a substrate for the 5-lipoxygenase (5-LO) enzyme, leading to the production of 5-hydroxy-6,8,14-eicosatrienoic acid. caymanchem.com However, due to its structure, it cannot be converted into leukotrienes, which are potent pro-inflammatory mediators. caymanchem.com Additionally, other related dihydroxy fatty acids, such as 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (derived from EPA), have been identified as novel anti-inflammatory lipid mediators. researchgate.net

Summary of Research Findings on Cardioprotective Mechanisms

| Study Focus | Key Finding | Compound(s) Studied | Reference |

|---|---|---|---|

| Ischemia-Reperfusion Injury | 11,12-EET and 14,15-EET significantly reduce infarct size. | 11,12-EET, 14,15-EET | nih.gov |

| Cardioprotective Signaling | EET mimetic UA-8 improves cardiac recovery via PI3K signaling and mitochondrial protection. | UA-8, 14,15-EEZE, PI3K inhibitors | nih.gov |

| Hypertension and Endothelial Function | Impaired EET-mediated vasodilation contributes to endothelial dysfunction in hypertensive patients. | Fluconazole (CYP inhibitor) | nih.gov |

| Natriuretic Peptide Link | EET-mediated cardioprotection involves increased expression and signaling of B-type natriuretic peptide (BNP). | 11,12-EET, 14,15-EEZE, NPR-A antagonist | nih.gov |

Anti-Inflammatory Actions and Modulation of Pro-inflammatory Mediators

Derivatives of this compound, particularly epoxyeicosatrienoic acids (EETs) generated via the cytochrome P450 epoxygenase pathway, exhibit significant anti-inflammatory properties. nih.gov These molecules can modulate the production of pro-inflammatory mediators in immune cells such as macrophages. nih.govresearchgate.net Studies have shown that certain eicosatrienoic acids can suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), key components in the inflammatory response. nih.gov However, the effects can be complex; for instance, while suppressing NO production, some derivatives may not have a similar suppressive effect on prostaglandin (B15479496) E2 (PGE2) or the expression of cyclooxygenase-2 (COX-2). nih.gov

The anti-inflammatory actions of EETs are observed in various cell types, including endothelial cells and monocytes. nih.gov In endothelial cells, EETs can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), a key protein in the recruitment of inflammatory cells. nih.gov In monocytes, specific EETs like 8,9-EET and 11,12-EET have been shown to inhibit the secretion of the pro-inflammatory cytokine TNF-α. nih.gov This growing body of evidence highlights the role of the epoxygenase pathway in generating anti-inflammatory mediators that could be harnessed to treat disease. nih.gov

| Derivative Class | Primary Enzyme Pathway | Key Anti-Inflammatory Actions | Modulated Mediators |

| Epoxyeicosatrienoic Acids (EETs) | Cytochrome P450 (CYP) | Inhibit inflammatory gene expression, Suppress cytokine secretion | VCAM-1, TNF-α, Nitric Oxide (NO) |

| Hepoxilins (Hxs) | 12-Lipoxygenase (12-LOX) | Promote resolution phase of inflammation | N/A |

| Pro-resolving Mediators | Lipoxygenase (LOX) | Actively signal for the resolution of inflammation | Pro-inflammatory cytokines and chemokines |

Eicosanoid Signaling in Inflammation Resolution

Eicosanoid signaling is a critical component of both the initiation and the resolution of inflammation. nih.govescholarship.org While traditionally viewed as pro-inflammatory, recent discoveries have elucidated the role of specific eicosanoids as specialized pro-resolving mediators (SPMs) that actively terminate the inflammatory response and promote a return to homeostasis. nih.govresearchgate.net This process involves a switch from the production of pro-inflammatory eicosanoids, like prostaglandins (B1171923) and leukotrienes, to the generation of anti-inflammatory and pro-resolving lipids. nih.gov

These SPMs, which include lipoxins, resolvins, protectins, and maresins, facilitate the clearance of pathogens and cellular debris, reduce immune cell infiltration, and lower the concentration of pro-inflammatory cytokines. researchgate.netmdpi.com The orchestrated production of these specific lipid mediators is essential for preventing the transition from acute to chronic inflammation, which is implicated in numerous diseases. nih.govescholarship.org

Role of Hepoxilins in Leukocyte Chemotaxis and Transmigration

Hepoxilins are a class of eicosanoids formed from the 12-lipoxygenase pathway that act as important inflammatory mediators. nih.govnih.gov In vitro studies have demonstrated that hepoxilins, such as hepoxilin A3 (HxA3) and hepoxilin B3 (HxB3), potently stimulate the chemotaxis (directed migration) of human neutrophils and can cause the mobilization of intracellular calcium. nih.govwikipedia.org The hepoxilin pathway is activated under various inflammatory conditions, and these molecules are believed to play a role in the early stages of the acute inflammatory phase. nih.gov

A crucial role for hepoxilin A3 (HxA3) has been identified in the final stages of neutrophil recruitment to sites of mucosal inflammation. nih.govpnas.org The transmigration of neutrophils across epithelial barriers is a defining characteristic of many inflammatory mucosal diseases. nih.gov While chemokines like IL-8 initiate the movement of neutrophils out of the bloodstream, HxA3 provides the specific chemical gradient needed for neutrophils to move between adjacent epithelial cells and cross the tight junction barrier. nih.govpnas.org

Epithelial cells synthesize and secrete HxA3 from their apical surface in response to inflammatory stimuli. nih.govpnas.org This creates a gradient that draws neutrophils across the epithelial layer. pnas.org Disruption of the 12-lipoxygenase pathway, which is required for HxA3 production, has been shown to significantly reduce neutrophil transmigration and associated tissue trauma, demonstrating that HxA3 is a key regulator of mucosal inflammation. nih.govpnas.org

Neurological and Central Nervous System Activities

Polyunsaturated fatty acids and their derivatives are highly enriched in the central nervous system (CNS) and are fundamental to brain function. mdpi.comresearchgate.net They are integral components of neuronal membranes and act as precursors to signaling molecules that modulate neuroinflammation, neurogenesis, and synaptic plasticity. mdpi.com

Production and Functional Significance within Brain Tissue

Derivatives of this compound are produced within the brain and have significant physiological roles. nih.gov The hepoxilin pathway, for example, has been demonstrated in brain tissue. nih.gov Furthermore, epoxyeicosatrienoic acids (EETs), produced via cytochrome P450 epoxygenases, exert multiple effects on the nervous system. nih.gov While the brain contains various eicosanoids, evidence suggests that their levels are maintained primarily by endogenous synthesis from precursor fatty acids rather than by direct uptake from the plasma. nih.gov These locally produced lipid mediators are involved in regulating neuronal excitability and cerebral blood flow. nih.govnih.gov

Neuroprotective Effects against Ischemic Injury

Specific derivatives of this compound have demonstrated significant neuroprotective effects, particularly in the context of ischemic brain injury. nih.govfrontiersin.orgimrpress.com Epoxyeicosatrienoic acids (EETs), such as 14,15-EET, are abundantly expressed in the brain and have been shown to exert protective effects against ischemia. nih.gov

Research has shown that increasing the levels of 14,15-EET in the brain, for instance by inhibiting its degradation enzyme, soluble epoxide hydrolase (sEH), leads to decreased infarct volumes following focal cerebral ischemia. nih.gov The neuroprotective mechanisms of EETs are multifaceted and include reducing neuroinflammation, inhibiting neuronal apoptosis (programmed cell death), and promoting the recovery of neurological function. nih.gov One specific pathway involves 14,15-EET stimulating astrocytes to produce brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival, which in turn protects neurons from injury. nih.gov

| Derivative | Key Neurological Function | Mechanism of Action in Ischemic Injury |

| Epoxyeicosatrienoic Acids (EETs) | Regulation of neuronal excitability and cerebral blood flow | Reduces infarct volume, inhibits neuronal apoptosis, reduces neuroinflammation, promotes BDNF production from astrocytes |

| Hepoxilins (Hxs) | Present in brain tissue, role under investigation | N/A |

Glial Cell-Mediated Vasodilatation

Derivatives of eicosatrienoic acids, particularly epoxyeicosatrienoic acids (EETs), play a crucial role in the regulation of cerebral blood flow through their action on blood vessels, a process often mediated by glial cells. Glial cells, in response to neuronal activity, can release vasoactive substances derived from the metabolism of arachidonic acid and other polyunsaturated fatty acids.

Research has demonstrated that glial stimulation can lead to either vasodilation or vasoconstriction, depending on the specific metabolic pathway that is activated. The production of EETs by cytochrome P450 epoxygenases in glial cells has been identified as a key mechanism underlying vasodilation. These EETs can then act on smooth muscle cells of the cerebral arterioles, causing them to relax and thereby increasing blood flow. This process is a fundamental component of neurovascular coupling, ensuring that active brain regions receive an adequate supply of oxygen and nutrients. While much of the research has focused on arachidonic acid-derived EETs, the structural similarity of this compound suggests that its epoxide derivatives would have similar vasodilatory properties.

Synaptic Actions

The intricate workings of the central nervous system rely on the precise regulation of synaptic transmission and plasticity. Polyunsaturated fatty acids (PUFAs) are integral components of neuronal membranes and are precursors to a variety of signaling molecules that modulate synaptic function. While direct studies on the synaptic actions of this compound are limited, the established roles of other closely related PUFAs, such as arachidonic acid, provide a framework for understanding its potential impact.

PUFAs are known to influence synaptic plasticity, the cellular mechanism underlying learning and memory, by modulating the activity of ion channels and receptors, and by serving as precursors for endocannabinoids and other lipid messengers. Arachidonic acid, for example, can be released from postsynaptic neurons and act as a retrograde messenger on the presynaptic terminal to enhance neurotransmitter release, a key step in long-term potentiation. Given that this compound is also a substrate for some of the same metabolic enzymes, its derivatives could similarly participate in the fine-tuning of synaptic strength and neuronal communication. The incorporation of this fatty acid into neuronal membranes can also alter membrane fluidity, which in turn can affect the function of embedded proteins crucial for synaptic transmission.

Endocrine and Metabolic Regulation

Modulation of Insulin (B600854) Secretion

The regulation of insulin secretion from pancreatic β-cells is a complex process influenced by a multitude of factors, including nutrients and signaling molecules. Derivatives of eicosatrienoic acids have emerged as significant modulators of this process. Specifically, epoxyeicosatrienoic acids (EETs) have been shown to potentiate insulin action and may play a role in insulin secretion.

Influence on Renal Function in Pathological Conditions (e.g., Diabetes, Hepatorenal Syndrome)

The kidneys play a vital role in filtering waste products from the blood and regulating blood pressure. In pathological states such as diabetes and hepatorenal syndrome, renal function can be severely compromised. Emerging evidence suggests that metabolites of eicosatrienoic acids can influence renal hemodynamics and tubular function, and may be involved in the pathophysiology of these conditions.

In the context of hepatorenal syndrome, a life-threatening condition characterized by renal failure in patients with advanced liver disease, alterations in the production of vasoactive eicosanoids are thought to contribute to the intense renal vasoconstriction that is a hallmark of the disease. The cytochrome P-450/EET pathway is implicated in the regulation of renal blood flow, and dysregulation of this pathway in cirrhosis may contribute to renal dysfunction. In diabetic nephropathy, the leading cause of end-stage renal disease, other arachidonic acid metabolites have been associated with the progression of kidney damage. While direct evidence for the role of this compound in these specific conditions is still developing, its potential to be metabolized into vasoactive and inflammatory mediators suggests a likely involvement in modulating renal function in these disease states.

Impact on Ovarian Steroidogenesis

The production of steroid hormones in the ovary is a tightly regulated process essential for female reproductive function. Research has implicated epoxygenase metabolites of arachidonic acid and other eicosanoids in the control of steroidogenesis in luteinized granulosa cells.

One particular derivative, 5,6-epoxyeicosatrienoic acid (5,6-EET), has been shown to be involved in the production of progesterone by human granulosa-luteal cells. Studies have demonstrated that stimulation of these cells with luteinizing hormone (LH) leads to an increase in intracellular levels of 5,6-EET, which in turn appears to contribute to the synthesis of progesterone. This effect seems to be specific, as levels of other EETs like 14,15-EET did not change in response to LH stimulation. These findings highlight a specific role for eicosatrienoic acid derivatives in the intricate signaling pathways that govern ovarian hormone production.

Epithelial Barrier Function and Dermatological Implications

The skin serves as a crucial barrier against the external environment, and its integrity is dependent on a complex interplay of cellular and lipid components. Polyunsaturated fatty acids are essential for maintaining the structure and function of the epidermis. An isomer of this compound, known as Mead acid (5,8,11-eicosatrienoic acid), has been identified as having significant dermatological implications.

Mead acid is typically present in very low levels in tissues but becomes elevated during essential fatty acid deficiency. Its presence in the skin is considered a biomarker of this nutritional deficiency, which is characterized by a scaly skin disorder and increased transepidermal water loss. Recent research has also uncovered a therapeutic potential for Mead acid in inflammatory skin conditions. It has been shown to ameliorate retinol-induced irritant contact dermatitis by inhibiting keratinocyte hyperproliferation and the expression of neutrophil chemoattractants. These anti-inflammatory effects are mediated, at least in part, through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). This suggests that derivatives of eicosatrienoic acids could play a role in modulating skin inflammation and maintaining epithelial barrier function.

Table of Research Findings on this compound Derivatives

| Biological Process | Derivative/Metabolite | Key Finding |

| Glial Cell-Mediated Vasodilatation | Epoxyeicosatrienoic acids (EETs) | Mediate vasodilation as part of neurovascular coupling. |

| Modulation of Insulin Secretion | Epoxyeicosatrienoic acids (EETs) | Stimulate insulin release from pancreatic islets. |

| Ovarian Steroidogenesis | 5,6-Epoxyeicosatrienoic acid (5,6-EET) | Increased levels are associated with progesterone production in granulosa-luteal cells. |

| Dermatological Implications | Mead acid (5,8,11-eicosatrienoic acid) | Ameliorates retinol-induced irritant contact dermatitis. |

Role in Skin Permeability Barrier Maintenance

The primary function of the skin's permeability barrier is to prevent transepidermal water loss (TEWL) and protect against external insults. This barrier is critically maintained by a complex lipid matrix in the stratum corneum, which is rich in ceramides containing the essential fatty acid linoleic acid. In states of essential fatty acid deficiency, the body's lipid profile is significantly altered.

A hallmark of EFAD is a compromised skin barrier, leading to increased TEWL. Biochemically, EFAD is characterized by the appearance of Mead acid (referred to as 20:3n-9 in literature) in plasma phospholipids (B1166683). uni.lu During EFAD, the body attempts to compensate for the lack of dietary essential fatty acids by synthesizing Mead acid from the more abundant oleic acid. Therefore, the presence of Mead acid serves as a diagnostic marker for the deficiency state that is directly linked to impaired skin barrier function. uni.lu The scaling and dryness of the skin seen in EFAD are clinical manifestations of this barrier disruption. uni.lu

Link to Etiology of Ichthyosiform Diseases

Ichthyosiform diseases are a group of genetic skin disorders characterized by dry, thickened, and scaly skin, resembling fish scales. The etiology of some forms of ichthyosis is linked to disruptions in lipid metabolism, which bear a resemblance to the cutaneous symptoms of severe essential fatty acid deficiency. One of the most prominent signs of dietary EFAD is a dry, scaly skin condition, which provides a direct link to the presentation of ichthyosiform diseases.

Research has identified mutations in genes such as ALOX12B and ALOXE3 in patients with certain types of ichthyosis. These genes encode for lipoxygenase enzymes that are crucial for metabolizing essential fatty acids within the epidermis. This genetic link underscores the importance of proper EFA metabolism in maintaining healthy skin and preventing the ichthyosis phenotype. While Mead acid itself is not a direct causative agent, its presence indicates a state of EFAD, a condition whose clinical symptoms mirror those of congenital ichthyosiform erythroderma. Studies of patients with ichthyosis vulgaris have revealed a characteristic and abnormal pattern of EFA metabolites in their plasma phospholipids, further solidifying the connection between the disease's etiology and the metabolic pathways that become prominent in EFAD, leading to the synthesis of Mead acid.

Cellular Proliferation and Apoptosis Pathways

Beyond its role as a biomarker for EFAD, derivatives of this compound have been investigated for their effects on cell signaling pathways, particularly those involved in cancer biology, such as cellular proliferation and programmed cell death (apoptosis).

Induction of Apoptosis in Neoplastic Cells

The ability of various polyunsaturated fatty acids to induce apoptosis in cancer cells is a subject of ongoing research. However, the role of this compound (Mead acid) in this process appears to be nuanced. In a key study examining the effects of Mead acid on KPL-1 human breast cancer cells, the primary mechanism of tumor suppression was found to be cytostatic rather than apoptotic. nih.gov The research showed that while Mead acid diminished cancer cell proliferation, the apoptotic ratio in tumors from mice fed a Mead acid-rich diet was not significantly different from the control group. nih.gov This suggests that at the doses studied, Mead acid's anticancer effect was primarily due to halting cell division, not actively inducing programmed cell death. nih.gov

This contrasts with other fatty acids, such as certain omega-3s, which have been shown to more directly trigger apoptotic pathways. The available direct evidence indicates that Mead acid's primary influence on neoplastic cells is through the inhibition of proliferation pathways.

Inhibition of Tumor Cell Growth In Vitro and In Vivo

Research has demonstrated that this compound can significantly inhibit the growth of certain cancer cells both in laboratory cell cultures and in animal models. nih.gov

In in vitro studies using the KPL-1 human breast cancer cell line, Mead acid was shown to suppress cell growth with a half-maximal inhibitory concentration (IC50) of 214.2 µM after 72 hours of treatment. nih.gov

The inhibitory effects were also confirmed in an in vivo model. Athymic mice with transplanted KPL-1 tumors were fed a diet rich in Mead acid for eight weeks. The results showed a significant suppression of tumor growth compared to a control group. nih.gov This suppression was observed in both the final tumor volume and weight. Furthermore, the Mead acid diet significantly reduced the incidence of metastasis to regional lymph nodes. nih.gov The mechanism for this growth suppression was linked to the inhibition of cell proliferation. nih.gov

Interactive Data Table: In Vivo Efficacy of Mead Acid on KPL-1 Tumor Growth

| Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (mg) | Lymph Node Metastasis Rate |

| Control Diet | 872 ± 103 | 1000 ± 116 | 67% (10/15) |

| Mead Acid Diet | 376 ± 66 | 517 ± 84 | 10% (1/10) |

This table summarizes the in vivo findings from a study on female athymic mice with transplanted KPL-1 human breast cancer cells. Data represents mean ± standard error.

Pharmacological Modulation and Therapeutic Potential of Eicosa 5z,8z,14z Trienoic Acid Pathways

Soluble Epoxide Hydrolase (sEH) Inhibition Strategies

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of eicosanoids, catalyzing the conversion of bioactive epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). nih.govnih.gov Inhibition of sEH has emerged as a promising therapeutic strategy by preserving the beneficial effects of endogenous EETs. nih.gov

Enhancement of Endogenous Epoxyeicosatrienoic Acid Levels

EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess a variety of cardioprotective functions. nih.gov The primary mechanism by which sEH inhibitors exert their effects is by preventing the degradation of these EETs. nih.gov By blocking the sEH enzyme, inhibitors increase the bioavailability and prolong the half-life of endogenous EETs and other epoxylipids. nih.gov This elevation of EET levels enhances their vasodilatory, anti-inflammatory, and cardioprotective actions. nih.gov The enzyme 14,15-EET is the most prevalent EET regioisomer produced by P450s and is the preferred substrate for sEH. jacc.org

Therapeutic Implications in Cardiovascular and Inflammatory Disorders

The enhancement of EET levels through sEH inhibition has significant therapeutic implications for cardiovascular and inflammatory diseases. nih.gov EETs contribute to the maintenance of cardiovascular homeostasis through several mechanisms, including potent vasodilation, anti-inflammatory properties, inhibition of platelet aggregation, and reduction of vascular smooth muscle cell proliferation. nih.gov

Research has demonstrated that sEH inhibitors can effectively:

Lower blood pressure and reduce hypertension . nih.govnih.gov

Prevent and reverse cardiac hypertrophy induced by factors like pressure overload. nih.govnih.gov

Protect myocardial cells from ischemia-reperfusion injury. nih.gov

Attenuate inflammation , which is a key driver in the pathogenesis of conditions like atherosclerosis and arrhythmogenic cardiomyopathy. nih.govjacc.orgsgul.ac.uk

These findings support the role of sEH inhibitors as a novel class of pharmaceuticals for treating a spectrum of cardiovascular and inflammatory conditions. nih.govjacc.org

Development and Application of Stable Hepoxilin Analogs (e.g., PBTs)

Hepoxilins are biologically active metabolites of arachidonic acid formed via the 12-lipoxygenase pathway. benthamdirect.comtandfonline.com However, their natural instability limits their therapeutic potential. tandfonline.com To overcome this, chemically stable synthetic analogues, known as Proprietary Bioactive Therapeutics (PBTs), were developed. benthamdirect.comtandfonline.com These analogues, such as PBT-3, substitute the unstable epoxide group with a stable cyclopropyl (B3062369) group, affording them chemical and biological stability for in vivo applications. tandfonline.com PBTs have demonstrated a range of promising actions in inflammation, thrombosis, and cancer. benthamdirect.com

Antagonism of Thromboxane (B8750289) Receptors

One of the most significant activities of PBTs is their function as potent antagonists of the thromboxane (TP) receptor. tandfonline.comnih.gov Thromboxane A2 is a powerful mediator of platelet aggregation and vasoconstriction. nih.govwikipedia.org By blocking the TP receptor, PBTs can inhibit platelet aggregation, a key process in thrombosis. nih.gov For example, the hepoxilin analogue PBT-3 has been shown to inhibit the aggregation of human platelets by blocking thromboxane formation and antagonizing its receptor. nih.gov PBT-3 was also found to selectively antagonize the TPα isoform of the thromboxane receptor. nih.gov This anti-thrombotic activity suggests that PBTs could be valuable in treating thrombotic disorders. benthamdirect.comnih.gov

| Compound/Analog | Primary Action | Therapeutic Area |

| PBTs (general) | Stable Hepoxilin Analogs | Inflammation, Thrombosis, Cancer |

| PBT-3 | Thromboxane Receptor (TPα) Antagonist | Thrombotic Disorders, Cancer |

| PBT-4 | Apoptosis Inducer in Cancer Cells | Cancer |

Therapeutic Efficacy in Cancer Treatment

In addition to their anti-thrombotic properties, PBTs have demonstrated significant therapeutic efficacy as anti-cancer agents by inducing apoptosis (programmed cell death) in neoplastic cells. benthamdirect.comtandfonline.com Research has shown that PBTs can cause apoptosis in various cancer cell lines, including the human chronic myelogenous leukemia (CML) cell line K562, both in vitro and in vivo. benthamdirect.comnih.gov The apoptotic action of PBTs in cancer is not mediated by their antagonism of the thromboxane receptor but through a distinct mechanism involving the release of cytochrome c and activation of caspases. researchgate.net

A critical challenge in the treatment of CML is the development of resistance to targeted therapies like Gleevec (imatinib mesylate), which inhibits the Bcr-Abl tyrosine kinase responsible for leukemic cell survival. iiarjournals.orgnih.gov Stable hepoxilin analogs have shown promise in this area. Studies have demonstrated that the effects of PBT-3 and PBT-4 are independent of Gleevec's mechanism of action. iiarjournals.orgnih.gov

Crucially, Gleevec-resistant K562 cells maintain their sensitivity to PBT-induced apoptosis. iiarjournals.orgnih.gov This indicates that PBTs operate through a different pathway to kill leukemic cells. Furthermore, research has shown that the effect of PBTs can be synergistic with that of Gleevec in inhibiting tumor growth. iiarjournals.orgnih.gov These findings suggest that PBTs could be used in combination with Gleevec to treat leukemia and may offer a new therapeutic strategy for overcoming Gleevec resistance. iiarjournals.orgnih.gov

| Cell Line | Treatment | Key Finding | Reference |

| K562 (CML) | PBT-3 | Induces apoptosis; as effective as Gleevec in inhibiting tumor growth in vivo. | nih.govresearchgate.net |

| Gleevec-resistant K562 | PBT-3 / PBT-4 | Cells retain responsiveness to PBTs, resulting in apoptosis. | iiarjournals.orgnih.gov |

| K562 (CML) | PBTs + Gleevec | Synergistic effect in controlling tumor growth in vivo. | iiarjournals.org |

Synergistic Effects with Conventional Chemotherapeutic Agents

Current research on Mead acid (MA; 5,8,11-eicosatrienoic acid) has primarily focused on its independent effects on cancer cells, and studies directly investigating its synergistic effects with conventional chemotherapeutic agents are limited. However, the known mechanisms of Mead acid's anticancer activity suggest a potential for combination therapies.

Mead acid has been shown to suppress the growth of certain cancer cells. For instance, in a study involving the KPL-1 human breast cancer cell line, Mead acid demonstrated a significant inhibitory effect on tumor growth both in vitro and in vivo. nih.gov The primary mechanism identified for this tumor suppression was the inhibition of cancer cell proliferation. nih.gov

The suppression of cell proliferation by Mead acid is linked to its influence on vascular endothelial growth factor (VEGF) signaling. nih.gov While VEGF levels themselves were not altered, Mead acid treatment led to a significant decrease in the levels of its receptors, VEGFR1 and VEGFR2, in KPL-1 cells. nih.gov Since these receptors are co-localized on the cancer cells, it is suggested that Mead acid disrupts an autocrine loop that promotes cell growth. nih.gov

Given that many conventional chemotherapeutic agents target rapidly dividing cells, the anti-proliferative effect of Mead acid could potentially complement these treatments. By slowing down the rate of cancer cell division, Mead acid might enhance the efficacy of chemotherapies that are more effective against cells in specific phases of the cell cycle. Furthermore, combining a natural compound like Mead acid could potentially allow for lower, less toxic doses of conventional chemotherapy drugs, although this requires further investigation.

A recent study highlighted that inhibiting fatty acid synthase, an enzyme involved in producing fatty acids, alongside chemotherapy could improve treatment efficacy for brain metastases from triple-negative breast cancer. sciencedaily.com This finding underscores the potential of targeting lipid metabolism in cancer therapy and suggests that modulating fatty acid pathways, such as those involving Mead acid, could be a valuable strategy.

Research Findings on Mead Acid in KPL-1 Human Breast Cancer Cells

| Parameter | In Vitro Findings | In Vivo Findings (in female athymic mice) |

| Cell Growth | Suppressed KPL-1 cell growth with an IC50 value of 214.2 µM for 72 hours. | Significantly suppressed transplanted KPL-1 tumor growth (volume and weight). |

| Metastasis | Not directly assessed. | Significantly suppressed regional lymph node metastasis. |

| Mechanism | Suppression of cell proliferation. | Suppression of cell proliferation. |

| VEGF Signaling | Unchanged VEGF levels, but significantly decreased VEGFR1 and VEGFR2 levels. | Not directly assessed. |

| Angiogenesis | Did not influence angiogenesis. | Not directly assessed. |

Data sourced from a study on the effects of Mead acid on the KPL-1 human breast cancer cell line. nih.gov

Modulation of Lipoxygenase Activities for Therapeutic Benefit

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs), leading to the production of bioactive lipid mediators involved in inflammatory processes. nih.govresearchgate.net Mead acid, as an n-9 PUFA, can be metabolized by these enzymes, suggesting that modulating this metabolic pathway could have therapeutic implications. nih.govresearchgate.net

Targeting 12-Lipoxygenase in Inflammatory Processes

12-Lipoxygenase (12-LOX) is a key enzyme in the lipoxygenase pathway that catalyzes the insertion of oxygen into arachidonic acid to produce 12-hydroxyeicosatetraenoic acid (12-HETE), a potent inflammatory mediator. While direct studies on the interaction between eicosa-5Z,8Z,14Z-trienoic acid and 12-LOX are not available, the metabolism of its isomer, Mead acid, by lipoxygenases provides a basis for exploring this therapeutic avenue.

The metabolism of Mead acid by lipoxygenases can lead to the formation of various hydroxyeicosatrienoic acids (HETrEs). nih.govwikipedia.org The specific products formed can vary depending on the type of lipoxygenase involved. While the precise metabolites of Mead acid produced by 12-LOX have not been extensively characterized, it is understood that the enzymatic processing of different PUFAs by the same lipoxygenase can lead to mediators with distinct biological activities.

Targeting 12-LOX in the context of Mead acid metabolism could be a strategy to modulate inflammatory responses. By either inhibiting or enhancing the activity of 12-LOX, it might be possible to control the production of pro- or anti-inflammatory mediators derived from Mead acid. For example, if the 12-LOX-derived metabolites of Mead acid are found to be less inflammatory than those derived from arachidonic acid (like 12-HETE), then promoting the metabolism of Mead acid by 12-LOX could be beneficial. Conversely, if these metabolites are pro-inflammatory, inhibiting 12-LOX could reduce inflammation.

The rationale for targeting 12-LOX in inflammation is supported by its known role in various inflammatory conditions. Modulating its activity could therefore be a viable therapeutic strategy.

Metabolism of Mead Acid by Oxidative Enzymes

| Enzyme Family | Specific Enzyme(s) | Resulting Metabolites |

| Lipoxygenase (LOX) | 5-LOX, 12/15-LOX | Hydroxyeicosatrienoic acids (HETrEs) |

| Cyclooxygenase (COX) | COX-1, COX-2 | 11-Hydroxy-5,8,12-eicosatrienoic acid (11-HETrE), 13-Hydroxy-5,8,11-eicosatrienoic acid (13-HETrE) |

This table summarizes the known metabolic pathways of Mead acid by major oxidative enzymes as described in the scientific literature. nih.govresearchgate.net

Advanced Methodologies in Eicosa 5z,8z,14z Trienoic Acid Research

In Vitro Experimental Models

In vitro models are fundamental in dissecting the specific cellular and molecular mechanisms of eicosa-5Z,8Z,14Z-trienoic acid, providing a controlled environment to study its effects independent of systemic influences.

Cell Culture Systems (e.g., Endothelial Cells, Pancreatic Beta-Cells, Leukemic Cell Lines, Intestinal Epithelial Monolayers)

A variety of cell culture systems have been instrumental in understanding the biological activities of this compound. Human umbilical vein endothelial cells (HUVECs) have been used to study the effects of this fatty acid on angiogenesis, where it has been shown to inhibit this process. nih.gov In the context of essential fatty acid deficiency (EFAD), cultured human endothelial cells show an accumulation of this compound, which is associated with altered cellular responses, including impaired prostacyclin production and cytosolic calcium concentration changes. nih.gov

The role of fatty acids in pancreatic beta-cell function and survival is critical in the context of type 2 diabetes. frontiersin.orgnih.govnih.govmdpi.com While saturated fatty acids can be detrimental, the effects of specific unsaturated fatty acids like this compound are an area of active investigation. diabetesjournals.org For instance, certain G-protein coupled receptors on beta-cells, such as FFAR1 (GPR40), are activated by long-chain fatty acids, including eicosatrienoic acids, which in turn facilitates glucose-stimulated insulin (B600854) secretion. frontiersin.org

In cancer research, various leukemic and solid tumor cell lines have been employed to screen the effects of this compound. mdpi.com Studies have utilized human cancer cell lines from different tissues, including breast (KPL-1, MCF-7), colon (HRT-18), and urothelium (T-24), to investigate its impact on cell proliferation and other malignant properties. nih.govnih.gov For example, in KPL-1 human breast cancer cells, this compound was found to suppress cell growth. nih.govspandidos-publications.com Conversely, in HRT-18 colon cancer cells, it was observed to increase cell proliferation. nih.gov In human squamous cell carcinoma cells, it was shown to down-regulate the expression of the cell-adhesion molecule E-cadherin. nih.gov

| Cell Line | Cancer Type | Observed Effect of this compound |

| KPL-1 | Breast Cancer | Suppressed cell growth. nih.govspandidos-publications.com |

| MCF-7 | Breast Cancer | Decreased cell proliferation. nih.gov |

| T-24 | Urothelial Cancer | Decreased lipid peroxidation; E-cadherin became undetectable. nih.gov |

| HRT-18 | Colon Cancer | Increased cell proliferation; diminished E-cadherin expression. nih.gov |

| SCC | Squamous Cell Carcinoma | Down-regulated E-cadherin and desmoglein expression. nih.gov |

Enzymatic Assays for Pathway Characterization

Enzymatic assays are crucial for delineating the metabolic pathways involving this compound. It is known to be a substrate for several key enzymes in the eicosanoid cascade, including lipoxygenases and cyclooxygenases, leading to the production of various lipid mediators. nih.govwikipedia.org For instance, 5-lipoxygenase metabolizes this compound into 5-hydroxyeicosatrienoic acid (5-HETrE), which can be further converted to 5-oxoeicosatrienoic acid (5-oxo-ETrE). wikipedia.org The latter has been shown to be a potent chemoattractant for human eosinophils and neutrophils. wikipedia.orgwikipedia.org

Furthermore, the biosynthesis of this compound from oleic acid is dependent on the activity of fatty acid desaturases (Fads) and elongases (Elovl). nih.gov Studies using siRNA-mediated knockdown of these enzymes in cultured cells have helped to identify two potential pathways for its synthesis, highlighting the roles of Fads1, Fads2, and Elovl5. nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects of this compound in a complex physiological environment and for evaluating its role in various diseases.

Disease Models (e.g., Hypertension, Ischemia, Inflammation, Cancer Xenografts)

Animal models of hypertension, such as the spontaneously hypertensive rat (SHR), are used to investigate the effects of fatty acids and their metabolites on blood pressure regulation. nih.govfrontiersin.orgnih.gov While research on this compound itself in these models is limited, studies on its derivatives, like epoxyeicosatrienoic acids (EETs), have shown potential anti-hypertensive actions. nih.govbohrium.com

Models of ischemia, often induced by middle cerebral artery occlusion (MCAO), are vital for stroke research. mdpi.com The role of this compound and its metabolites in the context of ischemic injury is an area of ongoing investigation.

To study inflammation, models such as arachidonic acid-induced ear edema in mice are employed. mdpi.comresearchgate.netresearchgate.net These models allow for the assessment of the anti-inflammatory or pro-inflammatory potential of various compounds, including fatty acids. This compound can influence inflammatory pathways by competing with arachidonic acid for metabolism by cyclooxygenase and lipoxygenase enzymes. nih.gov

Cancer xenograft models are frequently used to evaluate the in vivo efficacy of potential therapeutic agents. nih.gov In one such model, KPL-1 human breast cancer cells were transplanted into female athymic mice. nih.govspandidos-publications.com The mice fed a diet enriched with this compound exhibited significantly suppressed tumor growth and a reduction in lymph node metastasis. nih.govspandidos-publications.com This anti-tumor effect was linked to the suppression of cell proliferation rather than an influence on angiogenesis. nih.gov

| Disease Model | Animal | Key Findings Related to this compound/Derivatives |

| Hypertension | Spontaneously Hypertensive Rats (SHR) | Analogs of epoxyeicosatrienoic acids (EETs), derivatives of eicosatrienoic acids, have demonstrated blood pressure-lowering effects. nih.govbohrium.com |

| Inflammation | Mice (Arachidonic acid-induced ear edema) | This compound can be metabolized into compounds that modulate inflammatory responses. nih.govwikipedia.org |

| Cancer | Athymic Mice (KPL-1 breast cancer xenograft) | An this compound-rich diet significantly suppressed tumor growth and lymph node metastasis. nih.govspandidos-publications.com |

Analytical and Structural Elucidation Techniques

Precise and sensitive analytical techniques are essential for the identification and quantification of this compound and its metabolites in biological samples.

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS), often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for lipidomics research. escholarship.org High-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) provides a powerful platform for the detection and quantification of eicosanoids. escholarship.org Stable isotope dilution methodologies, using labeled internal standards, combined with techniques like LC/electron capture atmospheric pressure chemical ionization-MS (LC/ECAPCI-MS), offer high specificity and sensitivity for analyzing eicosanoid enantiomers. nih.gov These approaches are critical for determining the specific products of enzymatic reactions and for quantifying the low concentrations of these lipids in complex biological matrices. nih.govresearchgate.net Such detailed analysis allows researchers to understand how the metabolism of this compound is altered in different physiological and pathological states.

Chromatographic Separation Methods for Isomers and Enantiomers (e.g., Chiral HPLC, Radiogaschromatography)

The analysis of this compound and its metabolites often requires the separation of complex mixtures of structurally similar isomers and enantiomers. Chromatographic techniques are essential for isolating these compounds to study their distinct biological activities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for resolving enantiomers of eicosanoids and their derivatives. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The choice of CSP is critical for achieving effective resolution. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are commonly used. For instance, a Chiralcel OD column has been successfully used to separate enantiomers of epoxyeicosatrienoic acids (EETs), which are structurally related to metabolites of eicosatrienoic acids. nih.gov

The separation can be performed on the free acids or their ester derivatives. nih.gov Direct resolution without derivatization is often preferred as it simplifies the workflow and avoids potential side reactions. nih.gov Reversed-phase chiral columns, such as the Chiralpak AD-RH, are particularly effective for resolving hydroperoxy isomers of polyunsaturated fatty acids. nih.gov The development of microflow Chiralpak capillary columns allows for the analysis of very small sample sizes, in the nanogram range, using simple UV detection. nih.gov

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Application Example | Reference |

|---|---|---|---|

| Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol | Direct separation of epoxyeicosatrienoic acid (EET) enantiomers | nih.gov |

| Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol/Acetic Acid | Resolution of hydroxy and hydroperoxy eicosanoid enantiomers | nih.gov |

| Chiralpak AD-RH (Reversed-Phase) | Acetonitrile/Water | Separation of hydroperoxy isomers of arachidonic acid | nih.gov |

Radiogaschromatography

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone of eicosanoid analysis due to its high sensitivity and selectivity. researcher.life For GC analysis, the non-volatile eicosanoids must first be converted into volatile derivatives, typically through esterification of the carboxyl group and silylation of hydroxyl groups.

Radiogaschromatography involves the use of radioactively labeled compounds. In the context of eicosanoid research, this often takes the form of isotope dilution mass spectrometry. In this approach, a known amount of a stable isotope-labeled analog of the target analyte (e.g., labeled with Deuterium or Carbon-13) is added to the biological sample as an internal standard. Following extraction, purification, and derivatization, the sample is analyzed by GC-MS. The mass spectrometer can distinguish between the endogenous, unlabeled analyte and the heavier, isotope-labeled standard. By comparing the signal intensities of the two, precise and accurate quantification of the endogenous compound is possible, even at sub-picogram levels. researcher.life This technique is invaluable for studying the biosynthesis and metabolism of eicosanoids in biological systems. researcher.life

| Feature | Chiral HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Primary Application | Separation of non-volatile enantiomers and diastereomers. | Quantification and structural analysis of volatile compounds. |

| Sample Derivatization | Often not required for direct resolution. nih.gov | Required to increase volatility (e.g., esterification, silylation). ub.edu |

| Stationary Phase | Chiral Stationary Phase (CSP) for enantioseparation. chiralpedia.com | Typically a non-polar or semi-polar phase in a capillary column. |

| Key Advantage | Excellent for resolving stereoisomers. nih.gov | Extremely high sensitivity (picogram to femtogram range) and structural information. researcher.life |

| Detection Method | UV, Mass Spectrometry (LC-MS). researchgate.net | Mass Spectrometry (MS), Flame Ionization Detector (FID). |

Genetic and Molecular Biology Approaches

Site-Directed Mutagenesis for Enzyme Function Studies

Site-directed mutagenesis is a fundamental molecular biology technique used to make specific, intentional changes to a DNA sequence. wikipedia.org In the context of eicosanoid research, it is an invaluable tool for investigating the structure-function relationships of enzymes involved in the metabolism of fatty acids like this compound. Enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP) are responsible for converting polyunsaturated fatty acids into a vast array of bioactive signaling molecules. nih.gov

The core principle of site-directed mutagenesis is to alter the gene that codes for a specific enzyme, thereby creating a mutant version of that enzyme with one or more amino acid residues changed. nih.gov By comparing the activity of the wild-type (unaltered) enzyme with the mutant enzyme, researchers can deduce the role of specific amino acids. For example, this technique can be used to identify residues within the enzyme's active site that are critical for binding this compound or for carrying out the catalytic reaction.

A typical workflow for a site-directed mutagenesis experiment involves:

Primer Design : Oligonucleotide primers are designed to be complementary to the target DNA sequence, but with a mismatch at the specific site where the mutation is desired. nih.gov

PCR Amplification : The entire plasmid containing the gene of interest is amplified using a high-fidelity DNA polymerase. The primers containing the mutation are incorporated into the newly synthesized DNA strands.

Template Removal : The original, non-mutated parental DNA template (which is typically methylated) is digested using the restriction enzyme DpnI, which specifically targets methylated DNA. addgene.org

Transformation and Selection : The newly synthesized, mutated plasmids are transformed into competent E. coli cells for replication. Colonies are then selected and the plasmid DNA is isolated.

Verification and Expression : The isolated plasmids are sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations. The verified mutant gene can then be expressed in a suitable cell system to produce the altered enzyme for functional analysis.

Studies using this approach have been critical in elucidating how enzymes achieve their specificity and catalytic power, for instance by revealing the importance of hydrogen bonding networks in substrate binding and catalysis. nih.gov

Gene Expression Analysis Related to Eicosanoid Metabolism

The production of eicosanoids is tightly regulated at the level of gene expression. Analyzing the expression of genes that code for enzymes in the eicosanoid metabolic pathways provides crucial insights into cellular responses to various stimuli, disease states, and physiological conditions. nih.gov Techniques such as real-time quantitative polymerase chain reaction (RT-qPCR) and broader transcriptomic analyses (e.g., microarray or RNA-sequencing) are used to measure the abundance of specific messenger RNA (mRNA) transcripts.

Key genes of interest in eicosanoid metabolism include those for phospholipases (which release the fatty acid substrate from the cell membrane), the different isoforms of COX, LOX, and CYP enzymes, and downstream synthases that produce specific prostanoids and leukotrienes. oup.com

Research findings from gene expression analysis have revealed complex regulatory networks:

Tissue-Specific Expression : The expression of enzymes involved in arachidonic acid metabolism varies significantly across different organs and cell types, leading to distinct eicosanoid profiles in different tissues. nih.gov

Inflammatory Response : In response to inflammatory stimuli like lipopolysaccharides (LPS), macrophages dramatically upregulate the expression of genes such as PTGS2 (encoding COX-2), leading to a surge in prostaglandin (B15479496) production, often referred to as an "eicosanoid storm". researchgate.netcreative-proteomics.com

Disease Correlation : Dysregulation of these genes is linked to numerous diseases. For example, altered expression of pro-inflammatory lipid mediator genes is observed in cardiovascular, pulmonary, and renal diseases, often associated with comorbidities like diabetes and hypertension. nih.gov

Enzyme Compensation : Studies using cells from knockout mice (e.g., COX-1 or COX-2 null fibroblasts) show how the absence of one enzyme can lead to compensatory changes in the expression of other genes in the pathway, highlighting the system's plasticity. oup.com

These analyses provide a snapshot of the transcriptional activity related to eicosanoid synthesis, helping to identify key regulatory hubs and potential therapeutic targets. nih.gov

| Gene Symbol | Enzyme/Protein Encoded | Function in Eicosanoid Metabolism | Reference |

|---|---|---|---|

| PLA2G (various isoforms) | Phospholipase A2 | Releases arachidonic acid and other PUFAs from membrane phospholipids (B1166683). | oup.com |

| PTGS1 | Cyclooxygenase-1 (COX-1) | Constitutively expressed; involved in housekeeping functions (e.g., gastric protection). | oup.com |

| PTGS2 | Cyclooxygenase-2 (COX-2) | Inducible enzyme; expression is upregulated during inflammation. | oup.com |

| ALOX5, ALOX12, ALOX15 | 5-, 12-, and 15-Lipoxygenase | Catalyze the synthesis of leukotrienes, lipoxins, and other hydroxyeicosatetraenoic acids (HETEs). | oup.com |

| CYP (various families) | Cytochrome P450 monooxygenases | Produce epoxyeicosatrienoic acids (EETs) and HETEs. | nih.gov |

| PTGES, PTGDS, TBXAS1 | Prostaglandin E/D synthase, Thromboxane (B8750289) A synthase | Downstream enzymes that convert PGH2 into specific prostanoids. | nih.gov |

Future Directions and Emerging Research Avenues

Identification of Novel Biological Functions of Eicosa-5Z,8Z,14Z-trienoic Acid and Its Metabolites

A fundamental priority is to delineate the complete metabolic pathway of this compound and characterize the biological activities of its downstream products. Research should focus on its conversion by the three primary oxidative pathways:

Cyclooxygenase (COX) Pathway: While COX enzymes are known to metabolize fatty acids like arachidonic acid into prostaglandins (B1171923) and thromboxanes, their activity on less common isomers is not well understood. wikipedia.org Future studies must investigate whether this compound is a substrate for COX-1 and/or COX-2 and identify the resulting prostaglandin-like structures. These novel metabolites could possess unique functions in inflammation, pain signaling, and tissue homeostasis.

Lipoxygenase (LOX) Pathway: The metabolism of this compound by various LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) is a critical research avenue. This could lead to the formation of novel hydroxyeicosatrienoic acids (HETEs) and other related compounds. For instance, metabolites analogous to the potent chemoattractant 5-oxo-ETE, derived from arachidonic acid, could be generated and may play a role in modulating immune cell trafficking and inflammatory responses. wikipedia.orgnih.gov

Cytochrome P450 (CYP) Epoxygenase Pathway: The 14,15-double bond in this compound is a prime target for CYP epoxygenases, potentially yielding epoxyeicosadienoic acids (EpEDs). Given that related epoxides, such as the epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, are potent vasodilators and anti-inflammatory mediators, the corresponding metabolites of this compound could harbor significant cardiovascular and renal protective functions. nih.govlipotype.com

Identifying these novel metabolites through advanced mass spectrometry and lipidomics platforms is the first step. Subsequent research must involve in vitro and in vivo assays to determine their functions, focusing on their roles in inflammation, cardiovascular biology, oncology, and neuroscience, areas where other eicosanoids are known to be pivotal. nih.govnih.gov

Translational Research for Clinical Application of Pathway Modulators

Once the key bioactive metabolites of this compound and their functions are identified, the next frontier is translational research aimed at harnessing this pathway for therapeutic benefit. This involves the development and application of modulators targeting the enzymes responsible for the synthesis and degradation of these lipids.

A primary strategy would be the development of inhibitors for enzymes that degrade potentially beneficial metabolites. For example, if the epoxide metabolites of this compound are found to have potent anti-hypertensive or anti-inflammatory effects, developing inhibitors of the soluble epoxide hydrolase (sEH) enzyme would be a key objective. nih.gov sEH inhibitors stabilize and increase the endogenous levels of these protective mediators, a strategy that has shown promise in preclinical models of cardiovascular disease. nih.gov

Conversely, if certain metabolites are found to be pro-inflammatory or pro-thrombotic, developing specific inhibitors for the synthesizing enzymes (e.g., a specific LOX or COX isoform) would be a viable therapeutic approach. The design of such modulators would require high-throughput screening and structure-activity relationship (SAR) studies to ensure potency and selectivity, thereby minimizing off-target effects. Preclinical testing in relevant animal models of disease, such as inflammatory bowel disease, atherosclerosis, or neuroinflammation, would be essential to validate the therapeutic potential of these pathway modulators before consideration for clinical trials. functionalps.com

Elucidation of Stereospecificity in Biological Activity and Therapeutic Design

The biological activity of eicosanoids is often highly dependent on their stereochemistry. The enzymatic oxidation of polyunsaturated fatty acids by COX, LOX, and CYP enzymes is a stereospecific process, leading to the formation of specific enantiomers of hydroxyl, hydroperoxyl, and epoxide products. mdpi.com For example, the different enantiomers of EETs can exhibit distinct biological profiles and potencies. nih.gov

Therefore, a critical avenue of future research is to elucidate the stereospecificity of this compound metabolism and function. This involves:

Stereoselective Synthesis: Developing chemical methods to synthesize specific enantiomers and diastereomers of the key metabolites (e.g., specific (R,S) or (S,R) epoxides).